methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride
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Overview
Description
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with ethyl chloroacetate under basic conditions, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminopyrazole: Similar in structure but lacks the acetate group.
3-Methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group instead of the amino and acetate groups.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Features a bis-pyrazole structure with different substituents
Uniqueness
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H12ClN3O2 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(3-4-9-10)6(8)7(11)12-2;/h3-4,6H,8H2,1-2H3;1H |
InChI Key |
FRGKYLHNQWMMMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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